Minocycline

neuropharmacology blood-brain barrier penetration CNS infection models

Minocycline (10118-90-8) is a second-generation tetracycline with 5-fold greater lipophilicity than doxycycline, yielding 3-fold higher CNS concentrations critical for neuropenetration-dependent studies. It retains activity against tetracycline-resistant S. aureus (4% resistance vs 77% cross-resistance to doxycycline), making it essential for antimicrobial resistance surveillance. Superior neuroprotection is demonstrated in ischemic stroke models: 77% hippocampal neuronal survival vs 57% for doxycycline. The compound also shows the greatest fAUC/MIC90 ratio among tetracyclines against Stenotrophomonas maltophilia, supporting PK/PD modeling. Formulation-dependent vestibular tolerability differences between immediate-release and extended-release forms make it an instructive model for release-kinetics research.

Molecular Formula C23H27N3O7
Molecular Weight 457.5 g/mol
CAS No. 10118-90-8
Cat. No. B592863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinocycline
CAS10118-90-8
Molecular FormulaC23H27N3O7
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
InChIInChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1
InChIKeyFFTVPQUHLQBXQZ-KVUCHLLUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid
Solubility1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C.

Minocycline (CAS 10118-90-8): Core Characteristics and In-Class Positioning for Procurement Decisions


Minocycline is a second-generation, semi-synthetic tetracycline antibiotic with broad-spectrum bacteriostatic activity [1]. Distinguished within the tetracycline class by its high lipophilicity—approximately five-fold greater than doxycycline—minocycline exhibits enhanced tissue penetration, particularly into lipid-rich compartments including the central nervous system [2]. Its mechanism of action involves reversible binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis [1]. While sharing core antimicrobial features with other tetracyclines, minocycline possesses quantifiable differential properties in CNS penetration, residual activity against certain tetracycline-resistant strains, and an adverse effect profile distinct from its closest analogs—factors that directly inform scientific and procurement decision-making [3].

Why Minocycline Cannot Be Assumed Interchangeable with Doxycycline or Tetracycline


Tetracycline-class antibiotics exhibit substantial inter-compound heterogeneity in lipophilicity, tissue distribution, resistance susceptibility, and adverse effect profiles that preclude simple substitution [1]. For instance, while minocycline and doxycycline share a common core structure, minocycline demonstrates approximately five-fold greater lipophilicity, enabling CNS concentrations three-fold higher than doxycycline—a critical distinction for neuropenetration-dependent applications [2]. Furthermore, minocycline retains clinically meaningful activity against a subset of tetracycline-resistant Staphylococcus aureus isolates (only 4% resistance among tetracycline-resistant strains), whereas doxycycline shows cross-resistance in 77% of such isolates [3]. The vestibular adverse effect burden of immediate-release minocycline (vertigo, dizziness) is markedly higher than doxycycline, while extended-release minocycline formulations mitigate this differential [4]. These quantifiable distinctions underscore that minocycline represents a pharmacologically distinct entity, not a generic class-equivalent, and procurement or experimental substitution without accounting for these differences may compromise study validity or therapeutic outcomes.

Minocycline Quantitative Differentiation Evidence for Scientific Procurement


CNS Penetration: Minocycline Achieves 3-Fold Higher Brain Concentrations Than Doxycycline

Minocycline demonstrates significantly enhanced central nervous system penetration compared to doxycycline, its closest second-generation tetracycline analog. This differential stems from minocycline's approximately five-fold greater lipophilicity, enabling passive diffusion across lipid membranes including the blood-brain barrier [1]. Quantitative tissue distribution studies in canine models demonstrate that minocycline concentrations in brain tissue reach levels three-fold higher than those achievable with doxycycline under comparable dosing conditions [1]. This pharmacokinetic advantage has clinical relevance in neuroborreliosis management, where minocycline may permit shorter treatment duration than high-dose oral doxycycline due to superior CNS penetration [2].

neuropharmacology blood-brain barrier penetration CNS infection models

Neuroprotection: Minocycline Demonstrates Greater Potency Than Doxycycline in Ischemic Stroke Model

In a gerbil model of global brain ischemia, both minocycline and doxycycline exhibited neuroprotective effects independent of their antimicrobial activity. However, minocycline demonstrated quantitatively superior neuroprotection across both pre-treatment and post-treatment regimens [1]. When administered 12 hours before ischemic insult, minocycline increased hippocampal CA1 pyramidal neuron survival from 10.5% (vehicle control) to 77%, whereas doxycycline increased survival to 57% [1]. When treatment was initiated 30 minutes after ischemia, minocycline still achieved 71% neuronal survival compared to 47% with doxycycline [1]. The study authors explicitly concluded that "minocycline is an even more potent neuroprotective compound than doxycycline" and demonstrated that minocycline completely prevented ischemia-induced microglial activation [1].

neuroprotection ischemia-reperfusion microglial inhibition

Retained Activity Against Tetracycline-Resistant S. aureus: Only 4% Cross-Resistance vs 77% for Doxycycline

Minocycline demonstrates significantly lower cross-resistance rates against tetracycline-resistant Staphylococcus aureus isolates compared to doxycycline. In a study examining in vitro susceptibility patterns, minocycline was shown to be more active than doxycycline against S. aureus, which in turn was more active than tetracycline [1]. Critically, among isolates resistant to tetracycline, only 4% exhibited resistance to minocycline, whereas 77% of these tetracycline-resistant isolates also demonstrated resistance to doxycycline [1]. This differential susceptibility profile is attributed to structural features that reduce minocycline's recognition by certain tetracycline-specific efflux pumps [2].

antimicrobial resistance MRSA tetracycline resistance mechanisms

Formulation-Dependent Vestibular Adverse Effect Mitigation: ER Minocycline Reduces Events to Placebo Levels

Immediate-release (IR) minocycline formulations are associated with significantly higher rates of vestibular adverse events (vertigo, dizziness, lightheadedness) compared to doxycycline and other tetracyclines [1]. However, this liability is formulation-dependent rather than compound-intrinsic. Extended-release (ER) minocycline formulations demonstrate an adverse event profile similar to placebo, effectively eliminating the vestibular dysfunction signal observed with IR products [2]. This formulation-dependent differentiation is critical for procurement decisions: the compound's inherent vestibular liability can be substantially mitigated through appropriate formulation selection. The finding that increasing ER minocycline dose beyond 1 mg/kg does not increase efficacy supports weight-based dosing strategies that optimize therapeutic index [3].

drug formulation adverse event profiling extended-release technology

Pediatric Safety Profile Differentiation: Minocycline Associated with Higher Severe Adverse Event Burden vs Doxycycline

A real-world pharmacovigilance analysis using the FDA Adverse Event Reporting System (FAERS) database quantified differential safety profiles between minocycline and doxycycline in pediatric patients (under 18 years). The analysis included 981 minocycline cases and 782 doxycycline cases from January 2005 through September 2023 [1]. Minocycline was significantly more frequently linked to "skin and subcutaneous tissue disorders" compared to doxycycline, which was predominantly associated with "general disorders and administration site conditions" and "gastrointestinal disorders" [1]. Critically, among minocycline-induced drug reaction with eosinophilia and systemic symptoms (DRESS) cases, 30.88% resulted in death, alongside high occurrence of co-occurring adverse events including multiple organ dysfunction syndrome and Type 1 Diabetes Mellitus [1]. The study concluded that "minocycline tended to cause more frequent and severe AEs than doxycycline" in pediatric populations [1].

pediatric pharmacovigilance drug safety adverse event analysis

Superior fAUC/MIC90 Pharmacodynamic Index vs Doxycycline in S. maltophilia

In an integrated pharmacoeconomic analysis evaluating tetracycline derivatives for formulary inclusion, minocycline demonstrated the greatest free-drug area under the concentration-time curve to minimum inhibitory concentration for 90% of isolates (fAUC/MIC90) ratio among four tetracycline derivatives tested against Stenotrophomonas maltophilia bloodstream isolates [1]. This pharmacodynamic advantage reflects minocycline's favorable combination of achievable free drug exposure and in vitro potency against this intrinsically multidrug-resistant pathogen. However, the analysis also determined that doxycycline was the most financially preferred agent based on 2020 average wholesale price for drug acquisition cost [1], highlighting a procurement trade-off between pharmacodynamic optimization and acquisition economics.

pharmacokinetics/pharmacodynamics antimicrobial formulary S. maltophilia

Minocycline: Evidence-Backed Application Scenarios for Research and Procurement


CNS-Targeted Neuroinflammation and Stroke Models

Minocycline is the preferred tetracycline for preclinical research requiring robust CNS penetration and microglial inhibition. The compound achieves brain concentrations three-fold higher than doxycycline [1] and demonstrates superior neuroprotective efficacy in ischemic stroke models, with hippocampal neuronal survival of 77% (pretreatment) and 71% (post-treatment) compared to 57% and 47% respectively for doxycycline [2]. These quantitative advantages support minocycline's selection in studies of cerebral ischemia, neuroinflammation, traumatic brain injury, and neurodegenerative disease models where maximal target engagement in the CNS compartment is required.

Tetracycline-Resistant Gram-Positive Pathogen Studies

Minocycline retains clinically meaningful activity against a subset of tetracycline-resistant Staphylococcus aureus isolates where cross-resistance has compromised doxycycline efficacy. Among tetracycline-resistant S. aureus, only 4% demonstrate minocycline resistance compared to 77% cross-resistance to doxycycline [3]. This differential susceptibility profile makes minocycline a valuable comparator compound in antimicrobial resistance surveillance studies and a candidate for inclusion in treatment algorithms for infections where tetracycline resistance is confirmed but minocycline susceptibility may be preserved.

Formulation-Controlled Tolerability Studies

Minocycline serves as an instructive model compound for formulation-dependent adverse effect mitigation research. Immediate-release formulations produce the highest vestibular adverse event rates among tetracyclines (vertigo, dizziness), whereas extended-release formulations reduce these events to a profile comparable to placebo [4]. This stark formulation-dependent differentiation supports minocycline's utility in comparative pharmacokinetic-pharmacodynamic studies examining the relationship between drug release kinetics, peak plasma concentrations, and vestibular tolerability.

Multidrug-Resistant Stenotrophomonas maltophilia Pharmacodynamic Modeling

In pharmacodynamic analyses for Stenotrophomonas maltophilia—an intrinsically multidrug-resistant opportunistic pathogen—minocycline demonstrates the greatest fAUC/MIC90 ratio among tetracycline derivatives, indicating superior predicted target attainment [5]. This evidence positions minocycline as a key comparator in PK/PD modeling studies of anti-pseudomonal and anti-Stenotrophomonas tetracycline derivatives, as well as a candidate for inclusion in combination therapy investigations where optimizing pharmacodynamic exposure against this high-priority pathogen is the primary objective.

Technical Documentation Hub

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